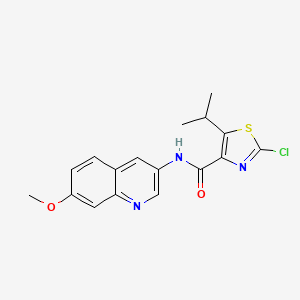

2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-méthoxyquinoléin-3-yl)-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide est un composé organique synthétique appartenant à la classe des dérivés thiazoliques. Ce composé se caractérise par sa structure complexe, qui comprend un fragment quinoléine, un cycle thiazole et un groupe carboxamide. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et applications potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(7-méthoxyquinoléin-3-yl)-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend:

Formation du cycle thiazole: Le cycle thiazole peut être synthétisé par la cyclisation d'α-halocétone appropriées avec de la thiourée en conditions basiques.

Préparation de dérivés de quinoléine: Le fragment quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation d'aniline avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant.

Réaction de couplage: La dernière étape implique le couplage du dérivé de quinoléine avec le cycle thiazole par la formation d'une liaison amide. Cela peut être réalisé en utilisant des réactifs de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole) en présence d'une base comme la triéthylamine.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela comprend l'adaptation des réactions, l'optimisation des temps et des températures de réaction et l'utilisation de techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy sur le cycle quinoléine, formant des dérivés de quinone.

Réduction: Les réactions de réduction peuvent cibler les groupes nitro s'ils sont présents sur le cycle quinoléine, les convertissant en amines.

Substitution: Le groupe chloro sur le cycle thiazole peut être substitué par des nucléophiles tels que des amines ou des thiols, conduisant à une variété de dérivés.

Réactifs et conditions courants

Oxydation: Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés en conditions acides.

Réduction: Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou réduction chimique en utilisant du borohydrure de sodium (NaBH₄).

Substitution: Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'azoture de sodium (NaN₃) ou la thiourée en conditions douces.

Principaux produits

Oxydation: Dérivés de quinone.

Réduction: Dérivés aminés.

Substitution: Divers dérivés thiazoliques substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme un élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie

En recherche biologique, N-(7-méthoxyquinoléin-3-yl)-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide est étudié pour son potentiel en tant que molécule biologiquement active. Il s'est montré prometteur dans des études préliminaires en tant qu'agent antimicrobien, antifongique et anticancéreux.

Médecine

Le composé est étudié pour son potentiel thérapeutique. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies infectieuses et du cancer.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements qui nécessitent les caractéristiques chimiques uniques des fragments thiazole et quinoléine.

5. Mécanisme d'action

Le mécanisme d'action de N-(7-méthoxyquinoléin-3-yl)-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou de l'ADN, selon le contexte biologique. Le fragment quinoléine du composé peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription, tandis que le cycle thiazole peut inhiber l'activité enzymatique en se liant au site actif.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent.

Medicine

The compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and quinoline moieties.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological context. The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-chloro-N-(quinoléin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

- 2-chloro-N-(7-méthoxyquinoléin-3-yl)-5-méthyl-1,3-thiazole-4-carboxamide

- 2-chloro-N-(7-méthoxyquinoléin-3-yl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide

Unicité

Comparé à des composés similaires, N-(7-méthoxyquinoléin-3-yl)-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide se distingue par son motif de substitution spécifique, qui peut influencer considérablement son activité biologique et sa réactivité chimique. La présence du groupe méthoxy sur le cycle quinoléine et du groupe isopropyle sur le cycle thiazole peut améliorer sa lipophilie et sa capacité à traverser les membranes cellulaires, le rendant plus efficace dans les applications biologiques.

Propriétés

Formule moléculaire |

C17H16ClN3O2S |

|---|---|

Poids moléculaire |

361.8 g/mol |

Nom IUPAC |

2-chloro-N-(7-methoxyquinolin-3-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN3O2S/c1-9(2)15-14(21-17(18)24-15)16(22)20-11-6-10-4-5-12(23-3)7-13(10)19-8-11/h4-9H,1-3H3,(H,20,22) |

Clé InChI |

PSGQWQUEFRUMBA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-9'-[(phenylcarbonyl)oxy]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029411.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide](/img/structure/B11029419.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11029423.png)

![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)

![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)

![5'-(3,4-dihydro-2H-quinolin-1-yl)spiro[1H-indole-3,3'-2,4,6,8,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(16),4,6,8,10,12,14-heptaene]-2-one](/img/structure/B11029449.png)

![N-(3,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029458.png)

![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)

![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)